molecular formula C33H31N5O3 B6092675 N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide

N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide

Cat. No.: B6092675
M. Wt: 545.6 g/mol
InChI Key: XBXUWAWIGCADOJ-YWQBWSHESA-N
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Description

N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole core with multiple functional groups, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide typically involves multi-step organic reactions. The initial step often includes the formation of the indole core, followed by the introduction of the dibenzylamino group through nucleophilic substitution reactions. The final steps involve the formation of the imino and oxyacetamide groups under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial to achieve efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide: shares structural similarities with other indole-based compounds and amides.

    This compound: is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical reactivity and biological activity

Properties

IUPAC Name

N-[1-[(dibenzylamino)methyl]-2-hydroxyindol-3-yl]imino-2-[(E)-1-phenylethylideneamino]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N5O3/c1-25(28-17-9-4-10-18-28)36-41-23-31(39)34-35-32-29-19-11-12-20-30(29)38(33(32)40)24-37(21-26-13-5-2-6-14-26)22-27-15-7-3-8-16-27/h2-20,40H,21-24H2,1H3/b35-34?,36-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXUWAWIGCADOJ-YWQBWSHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OCC(=O)N=NC1=C(N(C2=CC=CC=C21)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O)/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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